Somatostatin, tyr(11)-
Overview
Description
Somatostatin, tyr(11)- is a peptide hormone that is produced in various parts of the body, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in regulating the secretion of other hormones, particularly growth hormone and insulin. In recent years, somatostatin, tyr(11)- has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Radionuclide Therapy of Tumors
Somatostatin analogs like [Tyr(3)]octreotide and [Tyr(3)]octreotate have shown promising results in radionuclide therapy for somatostatin receptor-positive tumors. These analogs, when radiolabeled with radionuclides like (90)Y and (177)Lu, have demonstrated high tumor uptake and significant therapeutic effects in preclinical studies. Clinical trials with these compounds have also reported therapeutic effects, including tumor shrinkage and stabilization (de Jong et al., 2002).
Multivalent Cyclic Peptide Dendrimers
Research on multivalent peptide systems, including Tyr(3)-octreotide-containing monomeric, dimeric, and tetrameric dendrimeric conjugates, has been conducted. These multivalent dendrimeric cyclic peptides, developed through 1,3-dipolar cycloaddition reactions, exhibited enhanced binding affinity for the SSTR2 receptor compared to their monovalent counterparts (Yim et al., 2009).
Tumor Localization
123I-labelled tyr-3-octreotide, a synthetic derivative of somatostatin, has been used to localize endocrine-related tumors in vivo using a gamma camera. This method has successfully identified tumors such as meningiomas and gastrinomas (Krenning et al., 1989).
Imaging and Therapy of Gastroenteropancreatic Neuroendocrine Tumors
Somatostatin receptorimaging (SRI) with radiolabeled somatostatin analogs like [(111)In-DTPA(0)]octreotide has been crucial in diagnosing and staging gastroenteropancreatic neuroendocrine tumors (GEPNETs). Radiolabeled somatostatin analogs such as [(68)Ga-DOTA(0),Tyr(3)]octreotate or [(68)Ga-DOTA(0),Tyr(3)]octreotide are proposed as new standards for PET imaging in SRI due to their higher affinity for the somatostatin receptor, especially receptor subtype-2. Treatments with these radiolabeled somatostatin analogs, such as [(90)Y-DOTA(0),Tyr(3)]octreotide and [(177)Lu-DOTA(0),Tyr(3)]octreotate, have shown encouraging results in tumor regression and improved quality of life for patients with inoperable or metastasized neuroendocrine tumors (Kwekkeboom et al., 2010).
Receptor Scintigraphy
Radioiodinated Tyr-3-octreotide has been a useful ligand for detecting somatostatin receptor-bearing tumors in vivo. Studies have confirmed its specific somatostatin-like biologic activity and demonstrated its efficacy in localizing pancreatic tumors in rats through scintigraphy (Bakker et al., 1990).
Combination Radionuclide Therapy
Combination radionuclide therapy using (90)Y- and (177)Lu-labeled somatostatin analogs has shown superior antitumor effects compared to using either radionuclide alone, especially in tumors of various sizes. This approach provides a more effective treatment option for somatostatin receptor-expressing tumors (de Jong et al., 2005).
Inhibitory Effects on Cell Proliferation
Somatostatin and its analogs, such as lanreotide, have been studied for their effects on cell proliferation in non-functioning pituitary adenomas (NFPAs). They have been found to inhibit cell proliferation and may function by activating tyrosine phosphatases and inhibiting voltage-dependent calcium channels (Florio et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSKZGUYZBDPC-GWVZWCPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1653.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Somatostatin, tyr(11)- | |
CAS RN |
59481-27-5 | |
Record name | Somatostatin, tyr(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.